molecular formula C8H6N2O B15245507 5-Methyl-3H-indazol-3-one

5-Methyl-3H-indazol-3-one

Cat. No.: B15245507
M. Wt: 146.15 g/mol
InChI Key: PSVWPGOECLDBAN-UHFFFAOYSA-N
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Description

5-Methyl-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a benzene ring fused with a pyrazole ring, with a methyl group attached at the 5th position and a keto group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3H-indazol-3-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions . Another method includes the reaction of 2-methylbenzaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3H-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-3H-indazol-3-one is unique due to the presence of the methyl group at the 5th position and the keto group at the 3rd position, which confer specific chemical and biological properties. These structural features differentiate it from other indazole derivatives and contribute to its distinct pharmacological activities .

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

5-methylindazol-3-one

InChI

InChI=1S/C8H6N2O/c1-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3

InChI Key

PSVWPGOECLDBAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=NC2=O

Origin of Product

United States

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